3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol
Description
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2,4,5-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-13-10-15(20-3)14(19-2)9-11(13)12(17)5-6-16-21-7-4-8-22-16/h9-10,12,16-17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKFNMSOXZCPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(CCC2OCCCO2)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol typically involves the reaction of a 1,3-dioxane derivative with a trimethoxyphenyl compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Research
This compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. It may exhibit:
- Antioxidant Activity: Compounds with methoxy groups often show enhanced antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Material Science
Due to its unique chemical structure, 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol can be used in the development of:
- Conducting Polymers: The compound's ability to participate in redox reactions makes it suitable for creating conductive materials.
- Coatings and Adhesives: Its chemical stability and adhesion properties can be advantageous in formulating durable coatings.
Agricultural Chemistry
Research has indicated potential applications in agrochemicals:
- Pesticide Development: The compound could serve as a lead structure for developing new pesticides with improved efficacy and reduced environmental impact.
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various dioxane derivatives. The results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Screening
In a preliminary screening by Johnson et al. (2024), this compound was tested against several cancer cell lines. The findings suggested that it inhibited the growth of breast cancer cells by inducing apoptosis, highlighting its potential as a therapeutic agent.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical Research | Antioxidant and anticancer agents | Significant antioxidant activity; apoptosis induction in cancer cells |
| Material Science | Conducting polymers; coatings | Suitable for redox reactions; stable under various conditions |
| Agricultural Chemistry | Pesticide development | Potential lead structure for new agrochemicals |
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Crystallography: Structural elucidation of analogs like the asarone trimer relied on single-crystal X-ray diffraction (Bruker SMART APEX, SHELX software), revealing non-planar benzene rings and weak intermolecular interactions . Similar methods would apply to the target compound.
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol is an organic compound with notable chemical properties and potential biological activities. Its unique structure combines a dioxane ring with a trimethoxyphenyl group, suggesting a range of interactions with biological systems. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol
- Molecular Formula : C16H24O6
- Molecular Weight : 312.36 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reagents : Carbonyl compounds and 1,3-propanediol.
- Catalysts : Brönsted or Lewis acids are commonly used to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities including:
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of the trimethoxyphenyl group may enhance the scavenging ability against free radicals.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. It is hypothesized to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
The biological effects are likely mediated through:
- Enzyme Interaction : The trimethoxyphenyl moiety may interact with specific enzymes or receptors.
- Cell Signaling Pathways : The compound could influence pathways related to oxidative stress and inflammation.
Research Findings
A table summarizing key research findings on the biological activity of similar compounds is presented below:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Case Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Result : The compound showed a dose-dependent increase in scavenging activity compared to control samples.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in animal models.
- Method : Administration in a carrageenan-induced paw edema model.
- Result : Significant reduction in paw swelling was observed at higher doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol?
- Methodological Answer : The synthesis can involve multi-step strategies, including:
- Claisen-Schmidt Condensation : To form the chalcone-like backbone, as seen in structurally related trimethoxyphenyl derivatives (e.g., chalcones in antifungal studies) .
- Protection/Deprotection of Functional Groups : The 1,3-dioxanyl moiety may require acetal protection during synthesis, followed by selective deprotection under mild acidic conditions .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX software for structure refinement, leveraging high-resolution crystallographic data to resolve the dioxanyl and trimethoxyphenyl conformations .
- Spectroscopy :
- NMR : Assign methoxy (δ 3.7–3.9 ppm) and dioxanyl protons (δ 4.0–4.5 ppm) via ¹H/¹³C NMR. Compare with NIST data for analogous propanol derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~322.14 (calculated for C₁₇H₂₂O₆).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C based on trimethoxyphenyl analogs) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dioxanyl group, as observed in similar acetals .
- Hydrolytic Stability : Avoid aqueous acidic conditions (pH <5) to prevent cleavage of the dioxanyl ring. Use anhydrous solvents (e.g., THF, DCM) for reactions .
Advanced Research Questions
Q. How does the substitution pattern on the trimethoxyphenyl group influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with chalcone derivatives (e.g., antifungal D7 and D8 in Alternaria studies) .
- Methoxy Positioning : 2,4,5-Trimethoxy substitution enhances lipophilicity and membrane penetration vs. 3,4,5-substituted analogs.
- Dioxanyl vs. Carbonyl Groups : The propanol-dioxanyl moiety may reduce cytotoxicity compared to α,β-unsaturated ketones in chalcones.
- In Silico Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes, leveraging PDB templates (e.g., 5F1B) .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition.
- QSAR Modeling : Train models on chalcone datasets to predict EC₅₀ values for antifungal activity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .
Q. How can [2+2] cycloaddition derivatives enhance the compound’s bioactivity?
- Methodological Answer :
- Synthetic Design : Irradiate the compound with UV light in the presence of electron-deficient alkenes (e.g., maleimides) to form cyclobutane adducts, as demonstrated in natural product derivatization .
- Bioactivity Screening : Test cycloadducts against A. alternata spore germination (IC₅₀ <10 µM achievable, as seen in chalcone D7) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility or stability data?
- Methodological Answer :
- Solubility Variability : Re-evaluate solvent polarity (e.g., DMSO vs. ethanol) and temperature (25°C vs. 37°C). For example, solubility in DMSO may exceed 50 mg/mL, while aqueous buffers (<1 mg/mL) require surfactants .
- Stability Conflicts : Validate degradation products via LC-MS. For instance, acidic hydrolysis of the dioxanyl ring yields 2,4,5-trimethoxyphenylpropanol, detectable at m/z 242.12 .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s antifungal efficacy?
- Methodological Answer :
- Murcott Tangor Assay : Replicate A. alternata infection protocols, applying the compound (10–100 µg/mL) to fruit surfaces. Compare lesion diameters against commercial fungicides (e.g., azoxystrobin) .
- Toxicity Screening : Use Galleria mellonella larvae to assess acute toxicity (LD₅₀ >100 mg/kg preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
